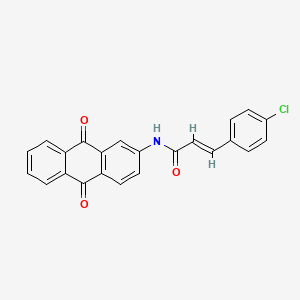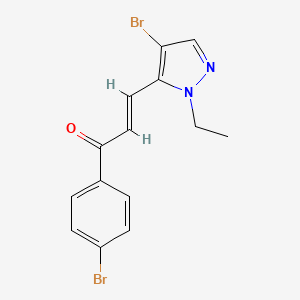
3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CDDA, is a synthetic derivative of anthracene, which is a polycyclic aromatic hydrocarbon. CDDA has been shown to possess various biological and pharmacological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. This compound has also been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. This compound has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with anthracene-9,10-dione in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to yield the final product, this compound. This method has been reported to yield high purity and high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection, this compound has been shown to protect against oxidative stress and neuronal damage. In anti-inflammatory therapy, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO3/c24-15-8-5-14(6-9-15)7-12-21(26)25-16-10-11-19-20(13-16)23(28)18-4-2-1-3-17(18)22(19)27/h1-13H,(H,25,26)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSPYVAMBRDJG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![4-[(1-benzyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335724.png)

![N-[2-(phenylthio)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5335735.png)
![N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5335745.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335747.png)
![3-({[2-(difluoromethoxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5335752.png)
![ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5335763.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5335768.png)
![methyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335778.png)
![4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5335784.png)
